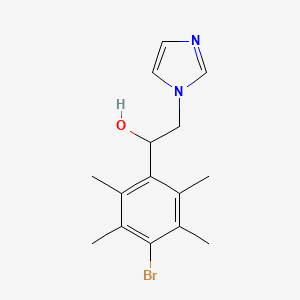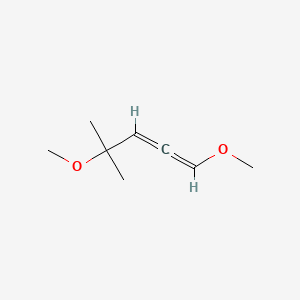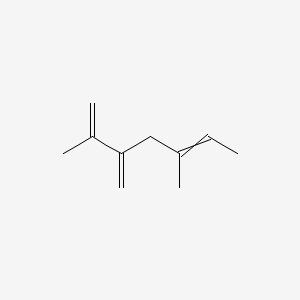![molecular formula C11H20 B14436375 9,9-Dimethylbicyclo[3.3.1]nonane CAS No. 75984-22-4](/img/structure/B14436375.png)
9,9-Dimethylbicyclo[3.3.1]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-Dimethylbicyclo[331]nonane is a bicyclic hydrocarbon with a unique structure characterized by two fused cyclohexane rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethylbicyclo[3.3.1]nonane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular N-alkylation in the presence of a base, which facilitates the formation of the bicyclic structure . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to promote the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions: 9,9-Dimethylbicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen atoms or other functional groups.
科学研究应用
9,9-Dimethylbicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to investigate its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
作用机制
The mechanism by which 9,9-Dimethylbicyclo[3.3.1]nonane exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
9-Borabicyclo[3.3.1]nonane (9-BBN): An organoborane compound used as a hydroboration reagent.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur and oxygen atoms, making it structurally similar but with different chemical properties.
Uniqueness: 9,9-Dimethylbicyclo[3.3.1]nonane is unique due to its stability and the presence of two methyl groups at the 9-position, which influence its reactivity and potential applications. This structural feature distinguishes it from other bicyclo[3.3.1]nonane derivatives and contributes to its specific chemical and biological properties.
属性
CAS 编号 |
75984-22-4 |
|---|---|
分子式 |
C11H20 |
分子量 |
152.28 g/mol |
IUPAC 名称 |
9,9-dimethylbicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11H20/c1-11(2)9-5-3-6-10(11)8-4-7-9/h9-10H,3-8H2,1-2H3 |
InChI 键 |
LZCUJKWUUWZVAC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCCC1CCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


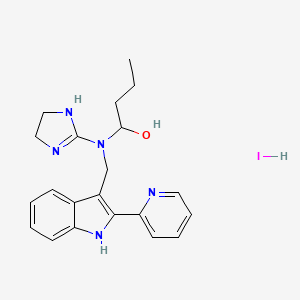
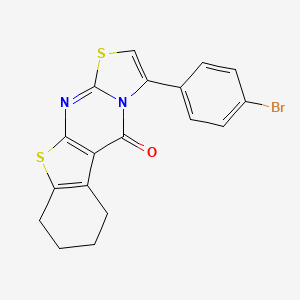
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)

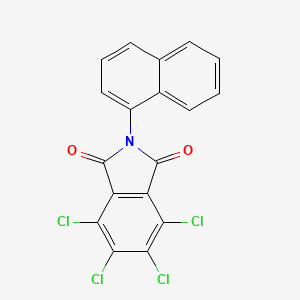
![4-Bromo-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14436350.png)
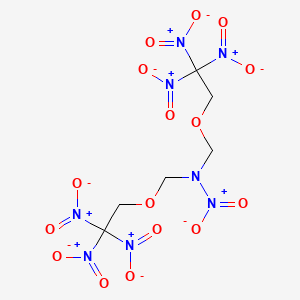
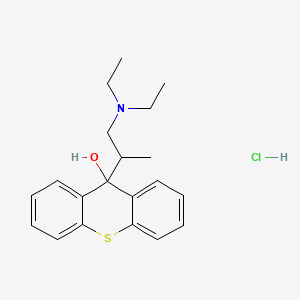
![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)
